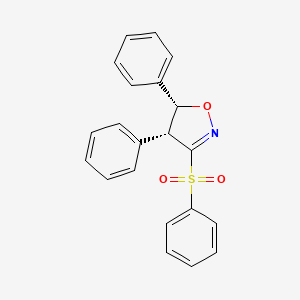![molecular formula C6H6ClN3O3 B12908596 2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide CAS No. 112810-51-2](/img/structure/B12908596.png)
2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide is a chemical compound with the molecular formula C6H6ClN3O3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are preferred to avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and difficulty in separating the catalysts from the reaction mixtures .
化学反応の分析
Types of Reactions
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学的研究の応用
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical research, particularly in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various chemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, which allows it to exert its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide can be compared with other similar compounds, such as:
Isoxazole: A five-membered heterocyclic compound with similar biological activities.
Nitroisoxazole: A derivative of isoxazole with additional nitro groups, which can enhance its biological activity.
2,1-Benzisoxazole: A benzene-fused isoxazole with unique chemical properties.
These compounds share some similarities in their chemical structure and biological activities, but each has unique properties that make them suitable for different applications.
特性
CAS番号 |
112810-51-2 |
|---|---|
分子式 |
C6H6ClN3O3 |
分子量 |
203.58 g/mol |
IUPAC名 |
2-chloro-N-(1,2-oxazol-3-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-3-5(11)9-6(12)8-4-1-2-13-10-4/h1-2H,3H2,(H2,8,9,10,11,12) |
InChIキー |
AFTQRHDJMWZTFC-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1NC(=O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)





![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)


![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
